3',4'-Dibromo-2'-fluoroacetophenone
Overview
Description
3’,4’-Dibromo-2’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
3’,4’-Dibromo-2’-fluoroacetophenone can be synthesized through several methods. One common synthetic route involves the bromination of 2’-fluoroacetophenone using bromine in the presence of a catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’,4’-Dibromo-2’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohols.
Scientific Research Applications
3’,4’-Dibromo-2’-fluoroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’-Dibromo-2’-fluoroacetophenone involves its ability to interact with various molecular targets. The bromine and fluorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound’s carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
3’,4’-Dibromo-2’-fluoroacetophenone can be compared with other similar compounds such as:
2,3-Dibromo-4-fluoroacetophenone: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
2-Bromo-4’-fluoroacetophenone: This compound lacks one bromine atom compared to 3’,4’-Dibromo-2’-fluoroacetophenone.
2,4-Dibromoacetophenone: This compound does not contain a fluorine atom, making it less reactive in certain chemical reactions.
The uniqueness of 3’,4’-Dibromo-2’-fluoroacetophenone lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(3,4-dibromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSAGOWNFVIHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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